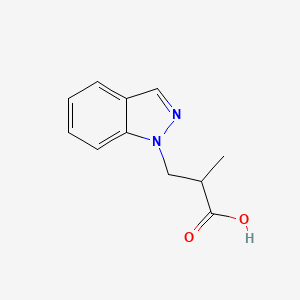

![molecular formula C23H16N2O4 B2841301 2-(呋喃-2-基)-3-苯乙基-3H-咖啡因并[2,3-d]嘧啶-4,5-二酮 CAS No. 883955-26-8](/img/structure/B2841301.png)

2-(呋喃-2-基)-3-苯乙基-3H-咖啡因并[2,3-d]嘧啶-4,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is known for its unique structure and various biological activities, making it a promising candidate for drug development and other scientific applications. In

科学研究应用

Advanced Catalysis

Silica-based nanoparticles functionalized with SMR000047594 have shown promise in catalytic applications. These nanoparticles can serve as catalyst supports or even exhibit intrinsic catalytic activity. Researchers have explored their use in various reactions, such as oxidation, reduction, and cross-coupling reactions. The unique chemical structure of SMR000047594 contributes to its catalytic properties, making it a valuable component in green chemistry and industrial processes .

Drug Delivery Systems

SMR000047594 can be incorporated into drug delivery systems due to its favorable physicochemical properties. Researchers have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. The compound’s stability, biocompatibility, and ability to encapsulate therapeutic agents make it an attractive candidate for improving drug efficacy and minimizing side effects .

Biomedical Applications

In the field of biomedicine, SMR000047594 has been investigated for its potential as an anti-inflammatory agent, antioxidant, and antimicrobial compound. Its unique chromeno[2,3-d]pyrimidine scaffold provides opportunities for designing novel drugs targeting specific pathways. Additionally, its ability to modulate cellular responses makes it relevant for tissue engineering and regenerative medicine .

Environmental Remediation Applications

Functionalized silica nanoparticles containing SMR000047594 can be used for environmental remediation. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Their high surface area and tunable surface chemistry allow efficient removal of pollutants, contributing to cleaner water and soil .

Wastewater Treatment

SMR000047594-based materials have been explored for wastewater treatment applications. By immobilizing the compound on various supports (such as silica, graphene, or magnetic nanoparticles), researchers aim to enhance the removal of organic and inorganic contaminants from industrial effluents. The compound’s stability and reusability are advantageous for continuous treatment processes .

Synchrotron Radiation Research

While not directly related to applications, SMR000047594 has been studied using synchrotron radiation techniques. Synchrotron radiation provides valuable insights into the electronic structure, crystallography, and chemical bonding of materials. Researchers have used SMR000047594 as a model compound to explore these techniques, contributing to the advancement of synchrotron-based research .

作用机制

Target of Action

The primary target of the compound 2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as SMR000047594, is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .

Mode of Action

The compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and ultimately cell death .

Result of Action

The inhibition of PARP-1 by the compound leads to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment .

属性

IUPAC Name |

2-(furan-2-yl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-20-16-9-4-5-10-17(16)29-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-28-18/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYNHXOAHZTAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)

![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)

![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)

![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)

![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)